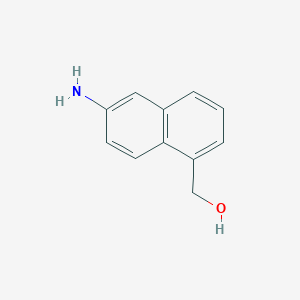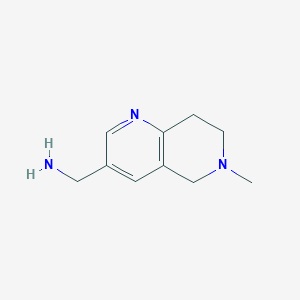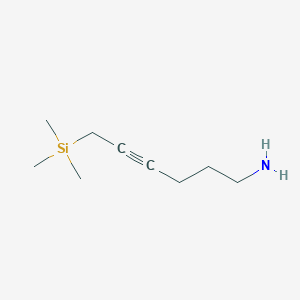
(6-Aminonaphthalen-1-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Aminonaphthalen-1-yl)methanol is an organic compound with the molecular formula C11H11NO It is a derivative of naphthalene, featuring an amino group at the sixth position and a hydroxymethyl group at the first position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Aminonaphthalen-1-yl)methanol typically involves the reduction of (6-Aminonaphthalen-1-yl)methanal. One common method is the reduction using sodium borohydride (NaBH4) in methanol as a solvent. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for efficient large-scale synthesis.
Types of Reactions:
Oxidation: this compound can be oxidized to (6-Aminonaphthalen-1-yl)methanal using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to (6-Aminonaphthalen-1-yl)methane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can undergo electrophilic substitution reactions, such as diazotization followed by Sandmeyer reactions to introduce various substituents.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium nitrite (NaNO2) and hydrochloric acid (HCl) for diazotization, followed by copper(I) chloride (CuCl) for Sandmeyer reactions.
Major Products:
Oxidation: (6-Aminonaphthalen-1-yl)methanal.
Reduction: (6-Aminonaphthalen-1-yl)methane.
Substitution: Various substituted naphthalenes depending on the electrophile used.
科学研究应用
(6-Aminonaphthalen-1-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound can be utilized in the study of enzyme-substrate interactions and as a fluorescent probe.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (6-Aminonaphthalen-1-yl)methanol depends on its application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions. The amino and hydroxymethyl groups can form specific interactions with active sites, influencing the compound’s activity and selectivity.
相似化合物的比较
(6-Aminonaphthalen-1-yl)methanal: An oxidized form of (6-Aminonaphthalen-1-yl)methanol.
(6-Aminonaphthalen-1-yl)methane: A reduced form of the compound.
(6-Aminonaphthalen-1-yl)ethanol: A homologous compound with an additional carbon in the side chain.
Uniqueness: this compound is unique due to its specific functional groups that allow for diverse chemical reactions and applications. Its structural features enable it to participate in various synthetic transformations, making it a valuable intermediate in organic synthesis.
属性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC 名称 |
(6-aminonaphthalen-1-yl)methanol |
InChI |
InChI=1S/C11H11NO/c12-10-4-5-11-8(6-10)2-1-3-9(11)7-13/h1-6,13H,7,12H2 |
InChI 键 |
AEKJNBJPQKDNDN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=C2)N)C(=C1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11913304.png)

![6-Chloro-1,4-dioxaspiro[4.5]decane](/img/structure/B11913312.png)




![2-Methyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B11913354.png)
![2-Chloro-7-fluoroimidazo[1,2-A]pyridine](/img/structure/B11913355.png)
![7,8-Dihydro-6H-cyclopenta[g]quinoxaline](/img/structure/B11913366.png)


